molecular formula C13H10N6O B12209691 N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide CAS No. 883295-57-6

N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B12209691
CAS No.: 883295-57-6
M. Wt: 266.26 g/mol
InChI Key: HGESXAJPKXGTPV-UHFFFAOYSA-N
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Description

N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a pyridine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent coupling with pyridine carboxamide. One common method involves the reaction of 3-aminopyridine with 3-(chloromethyl)benzonitrile to form the intermediate, which is then treated with sodium azide to introduce the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The tetrazole ring and phenyl group can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents such as halogens and organometallic compounds are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of a tetrazole ring, phenyl group, and pyridine carboxamide. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

883295-57-6

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H10N6O/c20-13(10-3-2-6-14-8-10)16-11-4-1-5-12(7-11)19-9-15-17-18-19/h1-9H,(H,16,20)

InChI Key

HGESXAJPKXGTPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CN=CC=C3

solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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